molecular formula C14H9BrF3N3S B2557883 4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole CAS No. 955975-43-6

4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole

Cat. No.: B2557883
CAS No.: 955975-43-6
M. Wt: 388.21
InChI Key: ZQBIBLMWKQPJNY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a thiazole ring, a pyrazole ring, and a bromophenyl group . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound contains several functional groups that could potentially undergo various chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

This compound and its derivatives have been extensively synthesized for their potential biological activities. Rodrigues and Bhalekar (2015) highlighted the synthesis of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives and evaluated their biological efficacy, indicating a wide interest in exploring their biological applications (P. R. Rodrigues, Satish M. Bhalekar, 2015).

Chemical Properties and Characterization

Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a study on the synthesis and structural characterization of isostructural derivatives, showcasing the chemical versatility and potential for various applications in materials science and chemistry (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).

Antimicrobial and Anti-proliferative Activities

Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities, suggesting the potential for these compounds in developing new therapeutic agents (E. Mansour, Asmaa Aboelnaga, E. Nassar, Safaa I. Elewa, 2020).

Anticancer Agents

Gomha, Edrees, and Altalbawy (2016) highlighted the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents, further emphasizing the research interest in developing anticancer drugs from these compounds (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some phenylpyrazole compounds have been studied for their neuroprotective/anti-neuroinflammatory properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Some related compounds may be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use in pharmaceuticals or other industries .

Properties

IUPAC Name

4-(4-bromophenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3N3S/c1-8-6-12(14(16,17)18)21(20-8)13-19-11(7-22-13)9-2-4-10(15)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBIBLMWKQPJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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